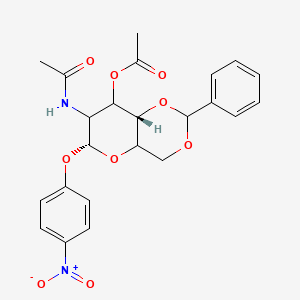
p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of p-nitrophenyl glucopyranosides, synthesized for various biochemical and analytical applications. Its structure is designed to offer specific reactivity and stability, making it suitable for studying enzyme kinetics and mechanisms, particularly in glycosidase research.
Synthesis Analysis
The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and modifications to introduce the p-nitrophenyl, acetamido, and acetyl groups. A typical approach might involve starting with a suitable glucopyranoside derivative, followed by sequential addition of protective groups, functionalization to introduce the nitrophenyl and acetamido groups, and finally, acetylation to obtain the target compound. This multi-step synthesis requires careful control of reaction conditions to achieve high yield and purity (Bedi, Shah, & Bahl, 1978).
Molecular Structure Analysis
The molecular structure of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside involves a complex arrangement of functional groups around the glucopyranose ring. The presence of the p-nitrophenyl group introduces electron-withdrawing effects, while the acetamido and acetyl groups affect the compound's hydrogen bonding and solubility characteristics. The benzylidene acetal protects the glycosidic linkage and influences the stereochemistry of the molecule.
Chemical Reactions and Properties
This compound participates in reactions typical of nitrophenyl ethers, acetamides, and acetyl-protected sugars. It can serve as a substrate for glycosidase enzymes, allowing for the study of enzyme specificity and kinetics. Its nitrophenyl group can undergo reduction to form aminophenyl derivatives, while the acetamido group can participate in N-deacetylation and N-acylation reactions.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, are influenced by the compound's functional groups and molecular structure. The presence of the benzylidene group may enhance the compound's crystallinity, facilitating its purification and characterization through techniques like X-ray crystallography.
Chemical Properties Analysis
Chemically, this compound exhibits properties characteristic of its functional groups. The nitro group makes it susceptible to reduction reactions, while the acetamido and acetyl groups may be involved in acylation and deacylation reactions, respectively. These properties are crucial for its application in biochemical assays and synthetic chemistry.
Safety And Hazards
Zukünftige Richtungen
The compound’s role as a substrate for N-acetyl-β-D-glucosaminidase suggests potential applications in biochemical research and clinical diagnostics12. Its use in the detection of Sanfilippo syndrome B indicates a possible role in genetic disease diagnosis2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.
Eigenschaften
IUPAC Name |
[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESTZLZNOJJNEZ-GCIQQMSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

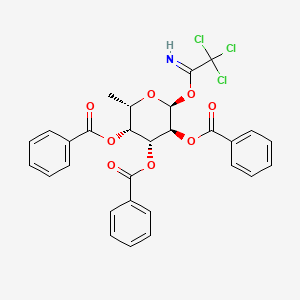
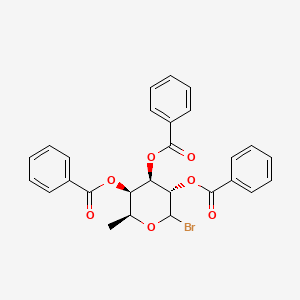

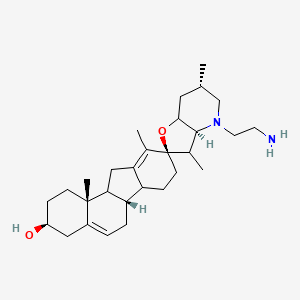
![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)
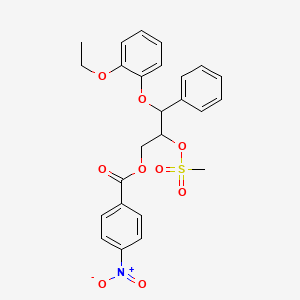

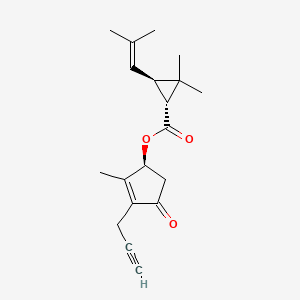
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

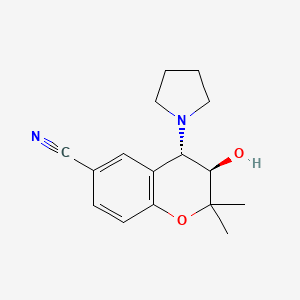

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)